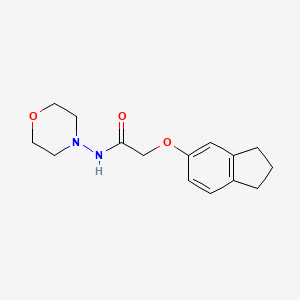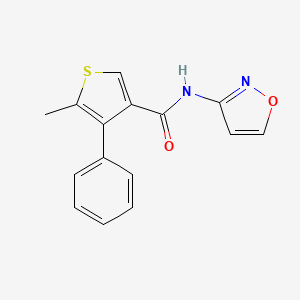
2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide
Übersicht
Beschreibung
2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide, also known as LUF6000, is a novel small molecule inhibitor that has shown potential in treating various types of cancer. This compound has attracted attention from researchers due to its unique structure and mechanism of action.
Wirkmechanismus
2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide exerts its anti-cancer activity by inhibiting the activity of protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in promoting cell proliferation, survival, and angiogenesis, making it an attractive target for cancer therapy. 2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anti-cancer activity, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide has been shown to have anti-inflammatory and anti-viral activity. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide is its specificity for CK2, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the cancer cell line and experimental conditions. One limitation of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide is its solubility, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
Future research on 2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide should focus on optimizing its pharmacokinetic properties, identifying biomarkers for patient selection, and evaluating its efficacy in preclinical and clinical studies. Additionally, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide may have potential applications in other diseases, such as inflammation and viral infections, which should be explored in future studies.
Conclusion:
In conclusion, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide is a novel small molecule inhibitor that has shown promising results in treating various types of cancer. Its specificity for CK2 and minimal toxicity in normal cells make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in other diseases.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide has been extensively studied for its anti-cancer activity. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(2,3-dihydro-1H-inden-5-yloxy)-N-4-morpholinylacetamide has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor metastasis.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(16-17-6-8-19-9-7-17)11-20-14-5-4-12-2-1-3-13(12)10-14/h4-5,10H,1-3,6-9,11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOIGADCWQCNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-morpholin-4-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4179959.png)

![N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B4179973.png)
![3-{[(5-bromo-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4179980.png)
![8-(tetrahydro-2-furanylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4179981.png)
![3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4179986.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]isonicotinamide](/img/structure/B4179993.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B4180017.png)

![methyl 5-{[(4-chlorophenyl)amino]carbonyl}-4-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4180035.png)

![1-[(2-chloro-4-fluorophenoxy)acetyl]piperidine](/img/structure/B4180041.png)